molecular formula C10H10N2 B14602570 9-Diazobicyclo[4.2.2]deca-2,4,7-triene CAS No. 61096-21-7

9-Diazobicyclo[4.2.2]deca-2,4,7-triene

Cat. No.: B14602570
CAS No.: 61096-21-7
M. Wt: 158.20 g/mol
InChI Key: PMZZMJXDSOWBRF-UHFFFAOYSA-N
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Description

9-Diazobicyclo[422]deca-2,4,7-triene is a unique organic compound characterized by its bicyclic structure with a diazo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Diazobicyclo[4.2.2]deca-2,4,7-triene typically involves the diazotization of bicyclo[4.2.2]deca-2,4,7-triene. This process can be achieved through the reaction of bicyclo[4.2.2]deca-2,4,7-triene with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid . The reaction is usually carried out at low temperatures to prevent the decomposition of the diazo compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

9-Diazobicyclo[4.2.2]deca-2,4,7-triene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Various nucleophiles can be used to replace the diazo group under appropriate conditions.

Major Products Formed

    Epoxy derivatives: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

9-Diazobicyclo[4.2.2]deca-2,4,7-triene has several applications in scientific research:

Mechanism of Action

The mechanism by which 9-Diazobicyclo[4.2.2]deca-2,4,7-triene exerts its effects involves the reactivity of the diazo group. The diazo group can undergo various transformations, such as forming carbenes, which can then participate in further chemical reactions. These transformations can affect molecular targets and pathways, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Diazobicyclo[4.2.2]deca-2,4,7-triene is unique due to the presence of the diazo group, which imparts distinct reactivity and potential applications compared to its analogs. The diazo group allows for a variety of chemical transformations that are not possible with similar compounds lacking this functional group.

Properties

CAS No.

61096-21-7

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

9-diazobicyclo[4.2.2]deca-2,4,7-triene

InChI

InChI=1S/C10H10N2/c11-12-10-7-8-3-1-2-4-9(10)6-5-8/h1-6,8-9H,7H2

InChI Key

PMZZMJXDSOWBRF-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC=CC(C1=[N+]=[N-])C=C2

Origin of Product

United States

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